molecular formula C20H23N5 B11317815 7-isobutyl-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

7-isobutyl-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11317815
M. Wt: 333.4 g/mol
InChI Key: ACUZFXMHRUENKN-UHFFFAOYSA-N
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Description

7-isobutyl-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound This compound is part of a class of fused heterocycles known for their significant biological and pharmacological activities The structure of this compound includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is further substituted with isobutyl, dimethyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-isobutyl-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be achieved through a multi-step process involving the formation of the core heterocyclic structure followed by the introduction of the substituent groups. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the microwave-mediated synthesis. The reaction conditions would be optimized to ensure high yield and purity, and the process would be designed to be cost-effective and environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

7-isobutyl-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the substituent groups are less sterically hindered.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-isobutyl-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-isobutyl-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in inflammatory and proliferative signaling pathways . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-isobutyl-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C20H23N5

Molecular Weight

333.4 g/mol

IUPAC Name

11,12-dimethyl-4-(3-methylphenyl)-10-(2-methylpropyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H23N5/c1-12(2)10-24-15(5)14(4)17-19(24)21-11-25-20(17)22-18(23-25)16-8-6-7-13(3)9-16/h6-9,11-12H,10H2,1-5H3

InChI Key

ACUZFXMHRUENKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C=NC4=C(C3=N2)C(=C(N4CC(C)C)C)C

Origin of Product

United States

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